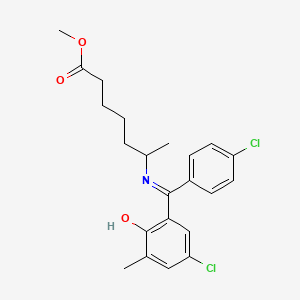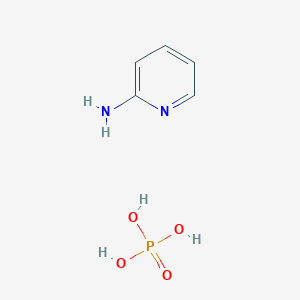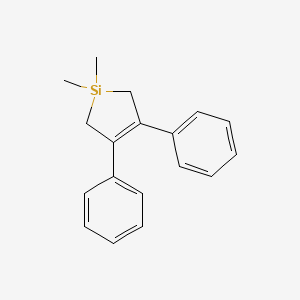
4-(2-Benzofuran-1-YL)butan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Benzofuran-1-YL)butan-1-OL is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring attached to a butanol chain, making it a unique and versatile compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzofuran-1-YL)butan-1-OL can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another method includes the use of palladium-catalyzed cross-coupling reactions under ambient conditions . Additionally, the hydroalkoxylation reaction of ortho-alkynylphenols catalyzed by indium (III) halides can also yield benzofuran derivatives .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using efficient and cost-effective methods. For example, the use of palladium nanoparticles as catalysts in Sonogashira cross-coupling reactions allows for the recycling and reuse of the catalyst without significant loss of activity . This method is advantageous for industrial applications due to its scalability and sustainability.
化学反応の分析
Types of Reactions: 4-(2-Benzofuran-1-YL)butan-1-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding ketones or aldehydes, and it can be reduced to form alcohols or hydrocarbons . Substitution reactions, such as halogenation or alkylation, can also be performed on the benzofuran ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hypervalent iodine reagents, palladium catalysts, and indium (III) halides . Reaction conditions typically involve ambient temperatures and the use of organic solvents such as acetonitrile or toluene .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield ketones or aldehydes, while reduction reactions produce alcohols or hydrocarbons . Substitution reactions result in halogenated or alkylated benzofuran derivatives .
科学的研究の応用
4-(2-Benzofuran-1-YL)butan-1-OL has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives are known for their anti-tumor, antibacterial, and anti-oxidative activities .
作用機序
The mechanism of action of 4-(2-Benzofuran-1-YL)butan-1-OL involves its interaction with specific molecular targets and pathways. Benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These effects make benzofuran compounds valuable in the treatment of cardiac arrhythmias and other cardiovascular conditions .
類似化合物との比較
4-(2-Benzofuran-1-YL)butan-1-OL can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features but differ in their biological activities and applications. For example, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases like cancer and psoriasis, while angelicin has antimicrobial properties . The unique structure of this compound allows it to exhibit distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
105952-37-2 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
4-(2-benzofuran-1-yl)butan-1-ol |
InChI |
InChI=1S/C12H14O2/c13-8-4-3-7-12-11-6-2-1-5-10(11)9-14-12/h1-2,5-6,9,13H,3-4,7-8H2 |
InChIキー |
CQFSHTPKTFEMOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=COC(=C2C=C1)CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


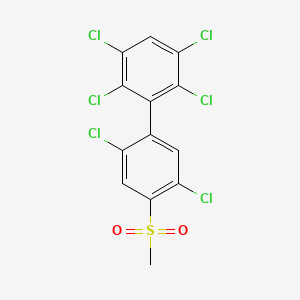
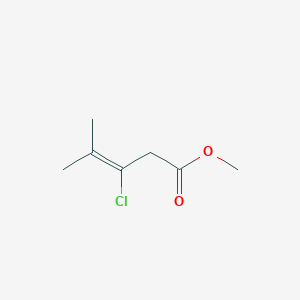
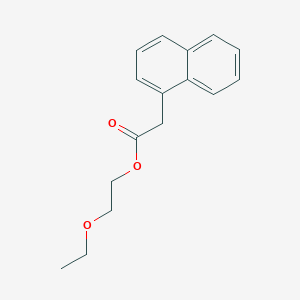
![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
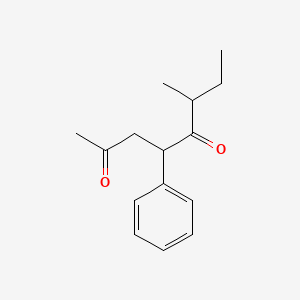
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
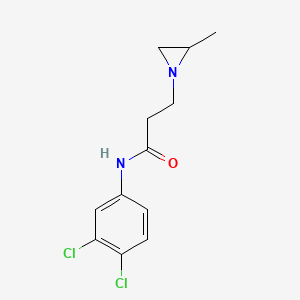
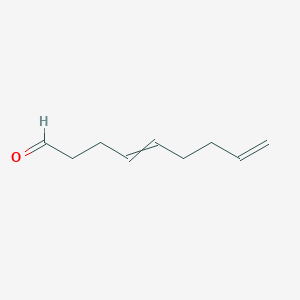
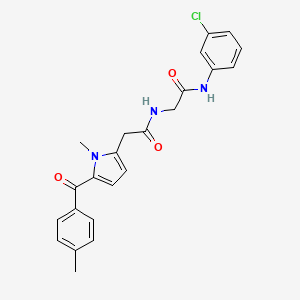
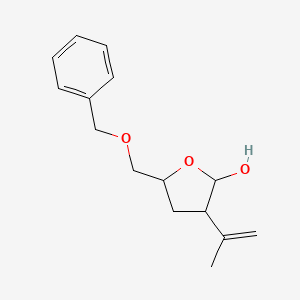
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
